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Compound of Interest

Compound Name: HIV-1 protease-IN-9

Cat. No.: B12377888 Get Quote

HIV-1 Protease-IN-9: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of HIV-1 protease-IN-9, a potent

inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. The information

presented is collated from recent advancements in the field, with a focus on its chemical

structure, biophysical properties, and the experimental methodologies used for its

characterization.

Chemical Structure and Properties
HIV-1 protease-IN-9, also identified as compound 5b in the primary literature, is a novel, non-

peptidic inhibitor designed to target the active site of HIV-1 protease. Its design incorporates

structural motifs from the kinase inhibitors imatinib and nilotinib as P2-ligands, a strategy aimed

at enhancing interactions with the backbone of the enzyme's active site.

Chemical Formula: C₃₇H₄₁N₇O₄S

Molecular Weight: 679.83 g/mol

CAS Number: 2925381-27-5

SMILES: CC1=C(C=C(C(N--INVALID-LINK----INVALID-LINK--CN(CC(C)C)S(=O)

(C3=CC=C(N)C=C3)=O)=O)C=C1)NC4=NC=CC(C5=CN=CC=C5)=N4
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The chemical structure of HIV-1 protease-IN-9 is depicted below:

(Image of the chemical structure of HIV-1 protease-IN-9 would be placed here if image

generation were supported)

Quantitative Properties
The following table summarizes the key quantitative data for HIV-1 protease-IN-9.

Property Value Reference

Kᵢ (Inhibition Constant) 0.028 nM

IC₅₀ (Antiviral Activity) 66.8 nM

Design and Mechanism of Action
The design of HIV-1 protease-IN-9 is a prime example of structure-based drug design. The

core concept involves utilizing the pyridyl-pyrimidine scaffold, found in kinase inhibitors like

imatinib and nilotinib, as a P2 ligand. This moiety is engineered to form hydrogen bonds with

the backbone atoms within the S2 subsite of the HIV-1 protease. This strategic interaction with

the enzyme's backbone is a key feature of potent protease inhibitors like darunavir and is

intended to confer resilience against drug-resistant mutations.

The following diagram illustrates the conceptual design strategy for HIV-1 protease-IN-9.
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Caption: Design strategy for HIV-1 protease-IN-9.
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Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of

HIV-1 protease-IN-9, as extrapolated from the primary literature.

Synthesis of HIV-1 Protease-IN-9 (Compound 5b)
The synthesis of HIV-1 protease-IN-9 is a multi-step process. A key step in the synthesis is the

Hantzsch thiazole synthesis for the preparation of various alkyl and aryl thiazoles which can be

used as building blocks. The final compound is assembled by coupling the P2 ligand with the

darunavir-like hydroxyethylamine sulfonamide isostere. While the full detailed synthesis is

extensive, a generalized workflow is presented below.

Starting Materials
(e.g., Benzoic Acid Derivatives)

Synthesis of P2 Ligand
(Pyridyl-pyrimidine moiety)

Synthesis of Core Scaffold
(Hydroxyethylamine sulfonamide)

Coupling of P2 Ligand and Core Scaffold

Deprotection and Purification

HIV-1 Protease-IN-9
(Compound 5b)

Click to download full resolution via product page

Caption: Generalized synthetic workflow for HIV-1 protease-IN-9.
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HIV-1 Protease Inhibition Assay
The inhibitory activity of HIV-1 protease-IN-9 against purified recombinant HIV-1 protease is

determined using a well-established enzymatic assay.

Enzyme and Substrate: Recombinant HIV-1 protease is expressed and purified. A

fluorogenic substrate, such as one containing a fluorescence resonance energy transfer

(FRET) pair, is used.

Assay Buffer: The assay is typically performed in a buffer solution (e.g., sodium acetate,

NaCl, EDTA, DTT, and NP-40) at a physiological pH.

Inhibitor Preparation: HIV-1 protease-IN-9 is dissolved in a suitable solvent (e.g., DMSO)

and serially diluted to various concentrations.

Assay Procedure:

The HIV-1 protease enzyme is pre-incubated with varying concentrations of the inhibitor

for a specified time at a controlled temperature.

The reaction is initiated by the addition of the fluorogenic substrate.

The rate of substrate cleavage is monitored by measuring the increase in fluorescence

over time using a fluorescence plate reader.

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations.

The data are fitted to the Morrison equation to determine the inhibition constant (Kᵢ).

Antiviral Activity Assay
The antiviral efficacy of HIV-1 protease-IN-9 is assessed in a cell-based assay using a human

T-lymphoid cell line.

Cell Line and Virus: MT-2 human T-lymphoid cells are used as the host cells. A laboratory-

adapted strain of HIV-1, such as HIV-1LAI, is used for infection.

Inhibitor Preparation: A stock solution of HIV-1 protease-IN-9 is prepared in DMSO and

serially diluted in the cell culture medium.
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Assay Procedure:

MT-2 cells are exposed to the HIV-1 virus in the presence of varying concentrations of the

inhibitor.

The cells are incubated for a period of time (e.g., 5 days) to allow for viral replication.

Control wells with no inhibitor and uninfected cells are included.

Measurement of Viral Replication: The extent of viral replication is quantified by measuring a

viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked

immunosorbent assay (ELISA).

Data Analysis: The percentage of inhibition of viral replication is calculated for each inhibitor

concentration relative to the no-inhibitor control. The 50% inhibitory concentration (IC₅₀) is

determined by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration and fitting the data to a sigmoidal dose-response curve.

X-ray Crystallography
High-resolution X-ray crystallography has been employed to elucidate the binding mode of

inhibitors in this series with HIV-1 protease. For compounds 5b and 5c from the same study,

the Protein Data Bank (PDB) accession codes are 8FUI and 8FUJ, respectively. These crystal

structures provide critical insights into the specific molecular interactions between the inhibitor

and the active site of the protease, confirming the intended backbone hydrogen bonding and

guiding further optimization of this class of inhibitors.

To cite this document: BenchChem. ["HIV-1 protease-IN-9" chemical structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377888#hiv-1-protease-in-9-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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